Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Esterification: The final step involves the esterification of the piperazine derivative to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biological Research: Used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The cyclopropylamino group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar piperazine structure but lacks the nitrophenyl and cyclopropylamino groups.
Pyridazine Derivatives: Share some structural similarities but differ in the heterocyclic ring system.
Uniqueness
Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate is unique due to the combination of its nitrophenyl, cyclopropylamino, and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O4/c1-2-24-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3 |
InChI Key |
JLMFAWMKKVLMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 |
Origin of Product |
United States |
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